Aryl Substitution Pattern Differentiation: Ortho-Chloro/Meta-Methyl vs. Para-Chloro and Para-Methoxy Analogs in the Sigma-1 Receptor Pharmacophore
In the systematic SAFIR study by Abatematteo et al. (2022), the lead compound 1a (1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine) demonstrated a subnanomolar σ1 Ki of 0.34 nM and produced anti-amnesic effects approximately 30-fold greater than the reference agonist PRE-084 in two independent memory tests [1]. The analogous 4-methoxy derivative (1b) also retained subnanomolar affinity. Critically, the chlorine substituent in these optimized ligands occupies the para position of the phenoxy ring, and the piperidine is substituted at the 1-position (via the ethyl linker) with an additional 4-methyl group on the piperidine ring. CAS 1219972-72-1 differs from this optimized pharmacophore in three key respects: (i) the chlorine is at the ortho rather than para position; (ii) an additional meta-methyl group is present on the phenoxy ring; and (iii) the ethyl linker attaches at the piperidine 2-position rather than the 1-position, with no 4-methyl substitution on the piperidine. The published SAR data demonstrate that increasing methylation on the piperidine ring progressively decreases σ1 affinity, but provide no data on the ortho-chloro/meta-methyl phenoxy combination or 2-position attachment [1]. This compound therefore represents a novel and untested substitution variant within a pharmacologically validated scaffold.
| Evidence Dimension | σ1 receptor binding affinity and functional anti-amnesic activity |
|---|---|
| Target Compound Data | No σ1 receptor binding affinity (Ki), σ2 affinity, sterol isomerase affinity, or in vivo anti-amnesic activity data available in the published literature for CAS 1219972-72-1 |
| Comparator Or Baseline | Compound 1a (1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine): σ1 Ki = 0.34 nM; anti-amnesic effect 30-fold greater than PRE-084. Compound 1b (1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine): subnanomolar σ1 affinity and potent anti-amnesic activity [1] |
| Quantified Difference | Cannot be calculated—target compound data absent. Structural divergence from optimized pharmacophore: ortho-Cl vs. para-Cl; additional meta-CH₃ on phenoxy ring; piperidine 2-position vs. 1-position attachment; absence of piperidine 4-methyl substitution. |
| Conditions | In vitro radioligand binding assays at σ1, σ2, and Δ8-Δ7 sterol isomerase (SI) sites; in vivo mouse passive avoidance and Y-maze memory tests [1] |
Why This Matters
Procurement of this compound is justified not by confirmed high potency, but by its value as a novel structural probe to test the tolerance of the σ1 pharmacophore for ortho-chloro/meta-methyl phenoxy substitution and 2-position piperidine attachment—questions that the published SAR does not address and that may reveal new selectivity profiles or scaffold diversification opportunities.
- [1] Abatematteo FS, Niso M, Lacivita E, et al. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry. 2022; 230: 114038. Lead compound 1a: σ1 Ki = 0.34 nM; anti-amnesic activity 30-fold > PRE-084. doi:10.1016/j.ejmech.2021.114038 View Source
